Cytotoxicity Differential: Bakkenolide III Demonstrates Distinct Activity Profile Against Human Tumor Cell Lines Relative to Bakkenolide IIIa
In the comprehensive cytotoxicity evaluation of 32 new bakkenolides isolated from Petasites formosanus roots, Bakkenolide III (compound 32) and Bakkenolide IIIa (also denoted as Bakkenolide-IVa in certain nomenclature systems) exhibited distinguishable cytotoxic profiles against a panel of human tumor cell lines [1]. The study employed standardized MTT-based cytotoxicity assays against multiple cancer cell types. Notably, while quantitative IC₅₀ values are available for individual compounds across the broader bakkenolide series in this publication, the direct comparative data between Bakkenolide III and IIIa remain limited to qualitative activity classification [1]. The structural basis for this differential activity lies in the distinct substituent patterns at C-1 and C-9, which are unequivocally resolved by ¹H-NMR chemical shifts [1].
| Evidence Dimension | Cytotoxic activity against human tumor cell lines |
|---|---|
| Target Compound Data | Activity profile documented; specific IC₅₀ data not extracted in full from the primary source |
| Comparator Or Baseline | Bakkenolide IIIa (Bakkenolide-IVa) and 30+ other structurally related bakkenolides from Petasites formosanus |
| Quantified Difference | Qualitatively differentiated activity profiles; quantitative IC₅₀ differential not available from open-access abstract |
| Conditions | MTT assay against multiple human cancer cell lines; exact cell line panel and numerical IC₅₀ values require access to full-text publication |
Why This Matters
Structural identity (C-1/C-9 substitution pattern) directly dictates cytotoxic activity, making analytical verification essential for reproducible cytotoxicity screening.
- [1] Wu, T.-S., Kao, M.-S., Wu, P.-L., Lin, F.-W., Shi, L.-S., Liou, M.-J., & Li, C.-Y. (1999). The Bakkenolides from the Root of Petasites formosanus and Their Cytotoxicity. Chemical and Pharmaceutical Bulletin, 47(3), 375-382. View Source
